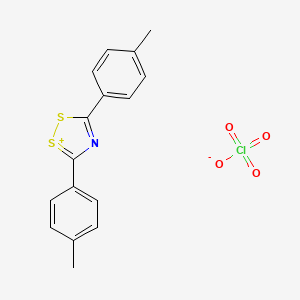
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylphenyl groups attached to a 1,2,4-dithiazolium ring, with a perchlorate anion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate typically involves the reaction of 4-methylphenyl derivatives with dithiazolium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The dithiazolium ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other dithiazolium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(4-chlorophenyl)-1,2,4-dithiazol-1-ium perchlorate
- 3,5-Bis(4-methoxyphenyl)-1,2,4-dithiazol-1-ium perchlorate
- 3,5-Bis(4-fluorophenyl)-1,2,4-dithiazol-1-ium perchlorate
Uniqueness
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate is unique due to the presence of 4-methylphenyl groups, which can influence its reactivity and interactions. This structural feature can lead to different chemical and biological properties compared to its analogs with other substituents.
Propriétés
Numéro CAS |
64469-24-5 |
|---|---|
Formule moléculaire |
C16H14ClNO4S2 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
3,5-bis(4-methylphenyl)-1,2,4-dithiazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H14NS2.ClHO4/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QCEUIQNJLKKGLO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=[S+]S2)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


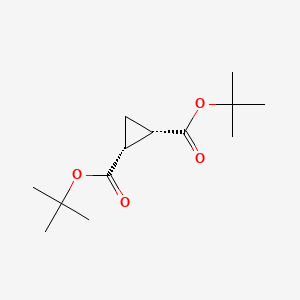
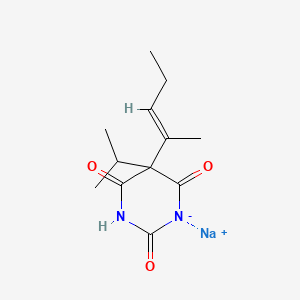
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
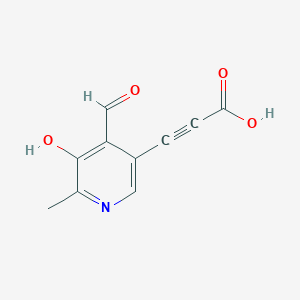
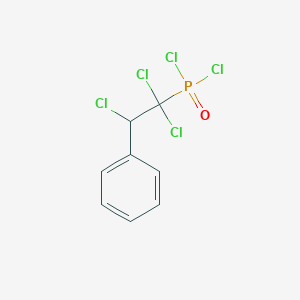


![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
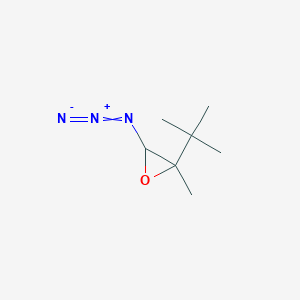
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)

